trans-Anol

Toxicology Safety Assessment Isomer Purity

Procurement of generic 'anethole' introduces risk due to co-occurrence of the cis isomer, which exhibits 15-38 fold higher animal toxicity. Specify trans-anethole (CAS 20649-39-2) to ensure your product meets the safety profile required for flavor, fragrance, and bioactivity applications. This thermodynamically stable isomer delivers reproducible results: • Safety: 56% of oral dose excreted as non-reactive 4-methoxyhippuric acid, supporting GRAS status (FEMA No. 4062). • Efficacy: Predictable additive antifungal effect with miconazole, unlike synergistic eugenol, simplifying dose-response. • Supply: High-purity (>98%) stocks available for prompt dispatch.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 20649-39-2
Cat. No. B1235108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Anol
CAS20649-39-2
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC=CC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+
InChIKeyUMFCIIBZHQXRCJ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Anethole Research & Industrial Procurement


trans-Anethole (CAS 20649-39-2, also known as (E)-anethole, trans-4-propenylphenol) is a naturally occurring phenylpropene derivative and the principal aromatic constituent of anise, star anise, and fennel essential oils . As the thermodynamically stable trans (E) isomer of anethole, it is distinguished from its cis (Z) isomer by a >15-fold difference in animal toxicity , a critical specification for procurement in flavor, fragrance, and bioactive compound applications. This compound is commercially utilized as a flavoring agent (FEMA No. 4062), insecticide, and bioactive small molecule, with demonstrated neuromodulatory, anti-inflammatory, and antifungal activities . Its well-defined metabolic pathway in humans, primarily yielding 4-methoxyhippuric acid (56% of dose), supports its established safety profile and predictable fate in biological systems [1].

Isomer-specified trans-anethole: cis isomer toxicity differentiation mandates isomer purity verification in procurement
Reported bioactive small molecule: neuromodulatory, anti-inflammatory, and antifungal assay context; research tool for pathway studies
Defined human metabolic fate context supports exposure assessment and metabolite profiling research

Why Generic trans-Anethole Substitution Fails


The phenylpropene class, encompassing trans-anethole, estragole, eugenol, and cis-anethole, is defined by a common core structure but exhibits profound functional divergence driven by isomerism and subtle substituent variations. Procurement based solely on generic class membership is demonstrably inadequate. For instance, the cis-anethole isomer, a common contaminant in non-specified 'anethole' products, is 15-38 times more toxic to animals than the trans isomer , a difference that critically impacts safety profiles in both research and commercial applications. Similarly, while trans-anethole and its isomer estragole share insecticidal AChE inhibition, their fumigant toxicity (LC50) against insect pests differs by an order of magnitude (43.92 vs 4.68 µg/cm²) [1]. Furthermore, in antifungal combination studies, eugenol demonstrates synergistic activity with miconazole, whereas trans-anethole exhibits an additive effect [2], indicating distinct pharmacodynamic interactions that preclude interchangeable use. The specific evidence below quantifies these critical selection criteria.

Isomer cis-Anethole contamination may shift toxicity profile in animal models, confounding safety-related endpoint interpretation.
Analog Estragole exhibits distinct fumigant potency and metabolic activation; direct substitution may alter insecticidal readouts and exposure interpretation.
Pharmacodynamic Eugenol shows synergistic, not additive, antifungal interactions; replacement may shift combination study outcomes and dose-response relationships.

trans-Anethole Comparative Evidence Guide


Animal Toxicity: trans-Anethole vs cis-Anethole

The procurement of high-purity trans-anethole is mandated by a stark toxicity differential between its geometric isomers. The cis (Z) isomer of anethole has been shown to be 15-38 times more toxic to animals than the trans (E) isomer, trans-anethole . This difference necessitates rigorous isomer specification to avoid the adverse biological effects associated with cis-anethole contamination.

Animal toxicity
Data to verify
cis-Anethole 15–38× more toxic than trans isomer in animal studies
Supports isomer purity specification; procurement selection depends on verified toxicity data
Source-specific review required; independent isomer verification recommended
Toxicology Safety Assessment Isomer Purity

Fumigant Toxicity: trans-Anethole vs Estragole

In a direct comparative study against third-instar larvae of the ginseng stem fungus gnat (Bradysia procera), trans-anethole demonstrated an LC50 of 43.92 µg/cm², which is approximately 9.4-fold higher (i.e., less acutely toxic) than its isomer estragole, which had an LC50 of 4.68 µg/cm² [1]. Both compounds inhibited egg hatchability by >90% at high concentrations (75 µg/cm²) and are known to inhibit acetylcholinesterase (AChE) [1].

Fumigant toxicity
Head-to-head
trans-Anethole LC50 43.92 µg/cm² vs estragole 4.68 µg/cm² (Bradysia procera larvae)
Demonstrates lower acute insecticidal potency; supports risk-benefit profiling for botanical insecticide research
Species- and assay-dependent; generalizability requires cross-species validation
Insecticide Development Pest Management Acetylcholinesterase Inhibition

Antifungal Combination: trans-Anethole vs Eugenol

A checkerboard assay evaluating interactions between essential oil compounds and antifungal medicines revealed distinct pharmacodynamic behaviors. The combination of trans-anethole with miconazole demonstrated an additive effect against two clinical isolates of Candida albicans [1]. In stark contrast, the structurally related compound eugenol showed synergistic and additive activities with miconazole and econazole, respectively, against the same set of clinical isolates [1].

Antifungal combination
Head-to-head
Additive effect with miconazole; eugenol shows synergistic interaction against C. albicans clinical isolates
Indicates predictable additive pharmacodynamics; supports non-synergistic combination study design
Checkerboard assay; in vivo relevance not established
Antifungal Resistance Combination Therapy Candida albicans

Human Metabolism: trans-Anethole vs Estragole

A comparative metabolic study in human volunteers using 14C-labeled compounds revealed that trans-anethole is primarily metabolized to 4-methoxyhippuric acid, which accounts for 56% of the administered dose [1]. This is a key differentiator from estragole, which under the same experimental conditions produced the potentially reactive metabolite 1'-hydroxyestragole in only 0.2-0.4% of the dose [1]. The major metabolic pathway for trans-anethole involves O-demethylation and side-chain oxidation, which is distinct from the CYP-mediated hydroxylation pathway associated with estragole's genotoxicity [1].

Human metabolism
Head-to-head
56% of dose as 4-methoxyhippuric acid; estragole forms reactive 1'-hydroxyestragole (
Major non-reactive metabolite pathway reported; supports metabolite safety profiling differentiation
Single-dose human volunteer study; chronic exposure extrapolation requires further data
Pharmacokinetics Drug Metabolism Toxicology

trans-Anethole Application Scenarios


Botanical Insecticide Development

Given its 9.4-fold lower acute fumigant toxicity (LC50 = 43.92 µg/cm²) compared to estragole [1], and its 15- to 38-fold lower animal toxicity compared to its cis isomer , trans-anethole is the preferred phenylpropene for formulating botanical pest control agents where operator and environmental safety are paramount. Its ability to inhibit acetylcholinesterase and suppress egg hatchability provides a clear mode of action for developing larvicides and ovicides with a differentiated risk profile [1].

GRAS Flavor Ingredient Formulation

The human metabolism of trans-anethole is well-defined, with 56% of an oral dose excreted as the non-reactive metabolite 4-methoxyhippuric acid [2]. This is in stark contrast to the trace formation of potentially genotoxic metabolites seen with estragole. This evidence directly supports the use of high-purity trans-anethole (as specified by FEMA No. 4062) as the scientifically justified choice for 'Generally Recognized as Safe' (GRAS) flavoring applications in food, beverage, and oral care products, where predictable and safe metabolism is a critical procurement specification.

Antifungal Additive Interaction Screening

Researchers investigating combinations of natural products with conventional antifungals to combat resistant Candida strains can select trans-anethole for its demonstrated additive interaction with miconazole [3]. This is a distinct and predictable pharmacodynamic property compared to the synergistic behavior observed with eugenol [3]. The additive effect makes trans-anethole a suitable candidate for combination studies where a predictable, non-synergistic enhancement of standard therapy is the experimental goal, avoiding the complex dose-response relationships of synergistic combinations.

p-Anisaldehyde Synthesis Platform

trans-Anethole serves as a renewable feedstock for the production of p-anisaldehyde, a valuable fragrance and pharmaceutical intermediate. Recent studies demonstrate the oxidative cleavage of trans-anethole to p-anisaldehyde under mild conditions (1 atm O2) using novel catalysts like iron-incorporated metal-organic frameworks [4]. Furthermore, oxidation studies under mild conditions (55°C) have achieved a selectivity of 70.36% for p-anisaldehyde [5]. This positions high-purity trans-anethole as a key starting material for green chemistry applications and the sustainable synthesis of aromatic aldehydes.

Application
Selection Property
Validation Focus
Botanical insecticide research
Isomer purity and AChE inhibition profile; lower acute fumigant potency context
Fumigant toxicity and ovicidal endpoint validation in target species
Flavor & fragrance research
Metabolic fate and non-reactive metabolite profile; FEMA GRAS designation context
Human metabolite profiling and exposure assessment under intended use conditions
Antifungal combination research
Additive pharmacodynamic interaction with azole antifungals
Checkerboard assay reproducibility and isolate-specific response validation
Green chemistry synthesis
Oxidative cleavage selectivity and catalyst compatibility
Yield and p-anisaldehyde selectivity under mild oxidation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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